

Spectroscopic Profile of 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetic intermediate, **4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde**. The information herein is critical for the verification of its synthesis and for quality control in research and development. This document details predicted and analogous spectroscopic data, experimental protocols for obtaining such spectra, and a generalized workflow for its synthesis and characterization.

Core Spectroscopic Data

While a complete, published dataset for **4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde** is not readily available, the following tables summarize the expected spectroscopic data based on the analysis of the closely related analogue, 4-(3,4-Dichlorobenzyl)oxy-3-hydroxybenzaldehyde, and general principles of spectroscopic interpretation for aromatic aldehydes and benzyl ethers.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.90	s	1H	Ar-CHO
~7.85	d, $J \approx 8.8$ Hz	2H	Ar-H (ortho to CHO)
~7.50	d, $J \approx 8.4$ Hz	1H	Ar-H (H-5 of dichlorobenzyl)
~7.45	d, $J \approx 2.0$ Hz	1H	Ar-H (H-2 of dichlorobenzyl)
~7.25	dd, $J \approx 8.4, 2.0$ Hz	1H	Ar-H (H-6 of dichlorobenzyl)
~7.05	d, $J \approx 8.8$ Hz	2H	Ar-H (ortho to OCH ₂)
~5.15	s	2H	O-CH ₂

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~191.0	CHO
~163.5	Ar-C-O
~137.0	Ar-C (ipso to CH ₂ of dichlorobenzyl)
~133.0	Ar-C-Cl
~131.0	Ar-C-Cl
~132.0	Ar-CH (ortho to CHO)
~130.5	Ar-CH (dichlorobenzyl)
~129.5	Ar-C (ipso to CHO)
~128.0	Ar-CH (dichlorobenzyl)
~115.0	Ar-CH (ortho to OCH ₂)
~70.0	O-CH ₂

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description of Vibration
~3050-3100	Aromatic C-H Stretch
~2850-2950	Aliphatic C-H Stretch (CH ₂)
~2720, ~2820	Aldehyde C-H Stretch (Fermi doublet)
~1690-1710	C=O Stretch (Aldehyde)
~1580-1600	Aromatic C=C Stretch
~1250	C-O-C Stretch (Aryl ether)
~1100-1200	C-O Stretch
~830	para-substituted Benzene C-H bend
~700-800	C-Cl Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
280/282/284	[M] ⁺ Molecular ion peak (presence of two chlorine isotopes)
159/161	[M - C ₇ H ₅ O] ⁺ Fragment corresponding to the dichlorobenzyl cation
121	[C ₇ H ₅ O ₂] ⁺ Fragment corresponding to the hydroxybenzaldehyde cation
91	[C ₇ H ₇] ⁺ Tropylium ion (from benzyl fragment)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of approximately 10-20 mg of **4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde** is prepared in about 0.7 mL of deuterated chloroform (CDCl₃). The sample is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

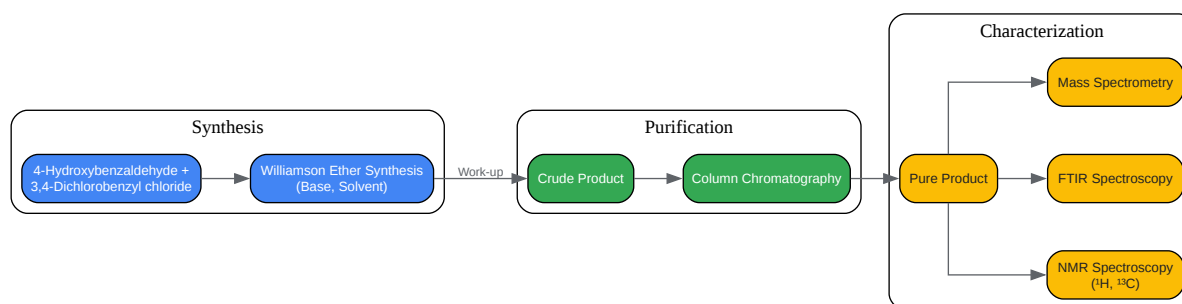
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, a thin film of the sample can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The mass spectrometer is operated in EI mode at 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments is recorded.

Synthesis and Characterization Workflow

As no specific signaling pathways involving **4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde** have been identified in the literature, a general experimental workflow for its synthesis and characterization is presented below.



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Caption: General workflow for the synthesis and spectroscopic characterization of a target compound.

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